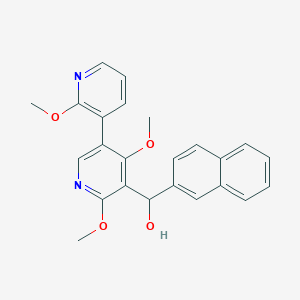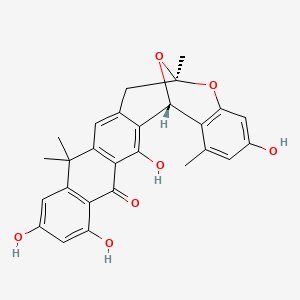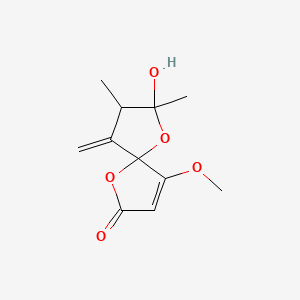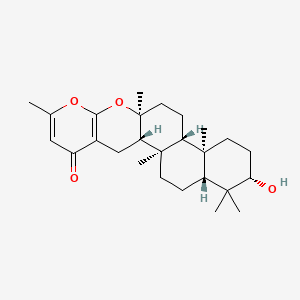
Chevalone E
Overview
Description
Chevalone E is a meroditerpenoid compound isolated from the fungus Aspergillus versicolor . Meroditerpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties. This compound is known for its structural complexity and diverse biological activities, making it a subject of interest in various scientific fields .
Mechanism of Action
Chevalone E, also known as (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one, is a meroterpenoid with intriguing structural features and relevant biological activities .
Target of Action
This compound has been found to exhibit synergistic effects with oxacillin against the methicillin-resistant Staphylococcus aureus (MRSA) strain . This suggests that the primary target of this compound could be bacterial proteins or enzymes involved in the survival and proliferation of MRSA.
Biochemical Analysis
Biochemical Properties
Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic pathway of Chevalone E has been elucidated through genome mining and heterologous expression in the fungus Aspergillus oryzae . The key steps involve the identification of a biosynthetic gene cluster responsible for the production of this compound and its oxidized derivatives . Two P450 monooxygenases, Cle2 and Cle4, play a crucial role in transforming this compound into several analogues .
Industrial Production Methods: Industrial production of this compound involves the heterologous expression of its biosynthetic pathway in suitable fungal hosts. This method allows for the large-scale production of this compound and its derivatives, which can be further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Chevalone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific enzymes and reagents.
Common Reagents and Conditions:
Oxidation: P450 monooxygenases are commonly used to oxidize this compound into its analogues.
Reduction: Specific dehydrogenases can reduce this compound to form different derivatives.
Substitution: Chemical synthesis methods can introduce various substituents into the this compound structure.
Major Products: The major products formed from these reactions include several oxidized and reduced analogues of this compound, each with unique structural features and biological activities .
Scientific Research Applications
Chevalone E has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUZQHBLAPAMD-KFCOXGNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


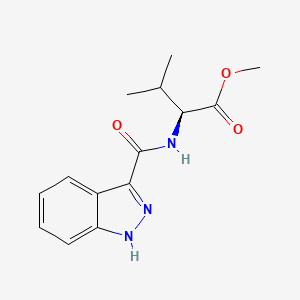
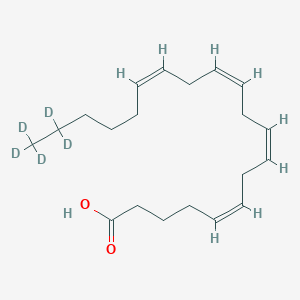

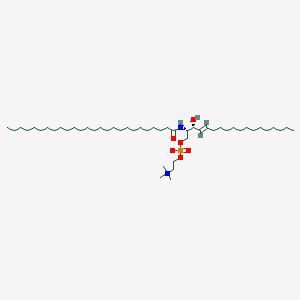
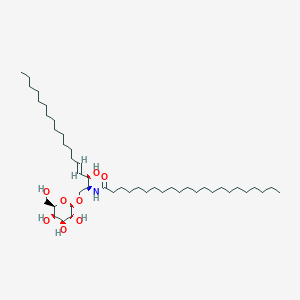

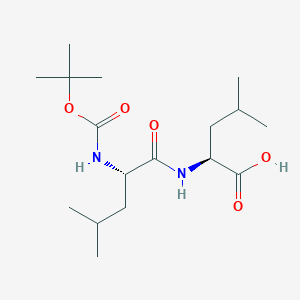


![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
